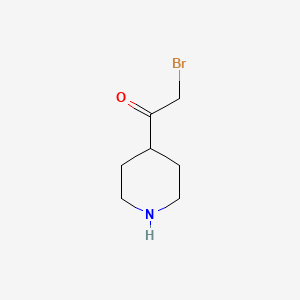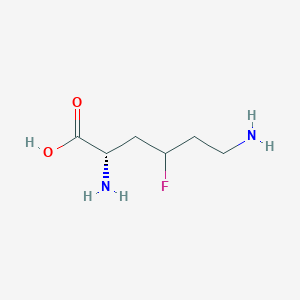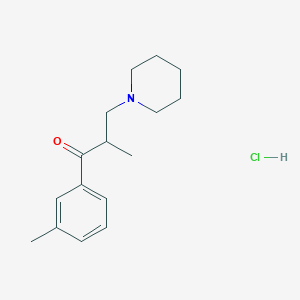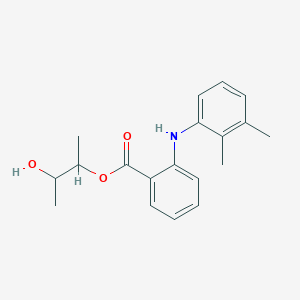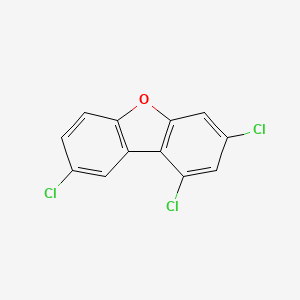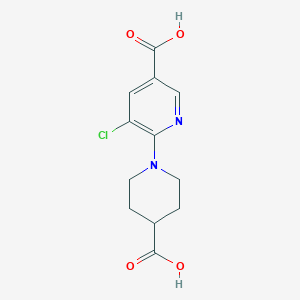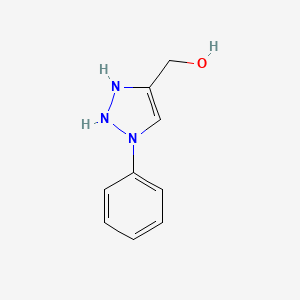
(3-Phenyl-1,2-dihydrotriazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Phenyl-1,2-dihydrotriazol-5-yl)methanol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This compound is characterized by a phenyl group attached to the triazole ring and a hydroxymethyl group at the 5-position of the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-1,2-dihydrotriazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylhydrazine with glyoxal to form the triazole ring, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
(3-Phenyl-1,2-dihydrotriazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl group or the hydroxymethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for alkylation.
Major Products Formed
Oxidation: (3-Phenyl-1,2-dihydrotriazol-5-yl)carboxylic acid.
Reduction: Various alcohol or amine derivatives.
Substitution: Halogenated or alkylated triazole derivatives.
科学的研究の応用
(3-Phenyl-1,2-dihydrotriazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (3-Phenyl-1,2-dihydrotriazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The phenyl group and hydroxymethyl group can also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
類似化合物との比較
Similar Compounds
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanol: A closely related compound with similar structural features.
(3-Phenyl-1,2,4-triazol-5-yl)methanol: Another triazole derivative with potential biological activities.
Uniqueness
(3-Phenyl-1,2-dihydrotriazol-5-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the hydroxymethyl group at the 5-position of the triazole ring distinguishes it from other triazole derivatives and can impact its chemical and biological properties.
特性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
(3-phenyl-1,2-dihydrotriazol-5-yl)methanol |
InChI |
InChI=1S/C9H11N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h1-6,10-11,13H,7H2 |
InChIキー |
NYQXWVRCKUVDCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(NN2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate](/img/structure/B13407077.png)
![3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13407080.png)
![3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile](/img/structure/B13407086.png)
![Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester](/img/structure/B13407089.png)

